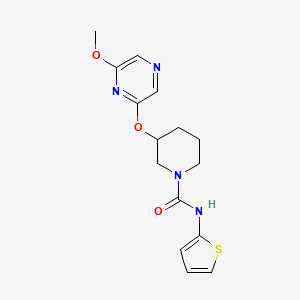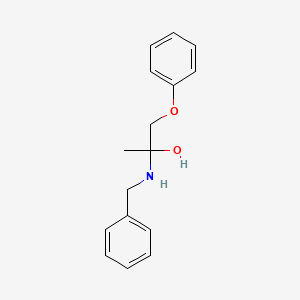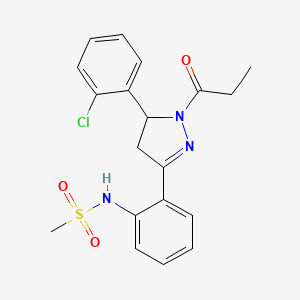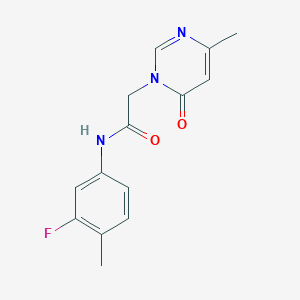
4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BPTP belongs to the class of piperidine carboxamides and is known to exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme that is implicated in the regulation of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
Pharmacological Properties and Potential Applications
A study on benzamide derivatives, including compounds similar to 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide, demonstrated selective serotonin 4 receptor agonist properties, suggesting potential applications in enhancing gastrointestinal motility. These derivatives, specifically mentioned as benzylsulfonyl derivatives, have shown to accelerate gastric emptying and increase defecation frequency, indicating a promising direction for developing novel prokinetic agents with reduced side effects due to minimized 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004).
Anti-acetylcholinesterase Activity
Another study highlighted the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, emphasizing the importance of substituting the benzamide with bulky moieties for increased activity. These findings contribute to the exploration of new therapeutic agents for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a crucial role. One compound, in particular, showcased potent inhibitory effects, suggesting the potential of similar structures in the development of antidementia agents (Sugimoto et al., 1990).
Metabolic Pathway Elucidation
Research into the oxidative metabolism of novel antidepressants revealed insights into the metabolic pathways involving similar compounds. The study underscores the significance of identifying the enzymes responsible for the metabolic transformations of such compounds, aiding in the understanding of their pharmacokinetics and potential interactions within the human body (Hvenegaard et al., 2012).
Synthetic Applications and Biological Activity
The microwave-assisted synthesis of sulfonyl hydrazones incorporating piperidine rings demonstrates the compound's role in medicinal chemistry, particularly in antioxidant and anticholinesterase activity. This study not only expands the chemical repertoire for synthesizing novel compounds but also assesses their biological activities, providing a basis for further medicinal applications (Karaman et al., 2016).
Antimicrobial and Antifungal Potentials
Further investigations into the antimicrobial and antifungal activities of N-substituted derivatives of similar compounds against a range of pathogens offer promising insights. These studies contribute to the ongoing search for new and effective antimicrobial agents, with potential applications in agriculture and medicine to combat resistant strains of bacteria and fungi (Khalid et al., 2016).
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-11-24-16(18-13)19-17(21)20-9-7-15(8-10-20)25(22,23)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBUPUSDDCVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2589279.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2589283.png)
![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)
![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)


![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)

